2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(3-Benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic compound known for its diverse range of applications in various fields, particularly in medicinal chemistry. The compound is characterized by its quinoline core structure, which is substituted with benzoyl, chloro, and acetamide groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Synthesis of 6-chloro-4-oxoquinoline: : The starting material is often 2-amino-3-chlorobenzoic acid, which undergoes cyclization to form the quinoline core.
Benzoylation: : The quinoline core is then subjected to benzoylation using benzoyl chloride in the presence of a base like pyridine.
Nucleophilic substitution: : The acetamide moiety is introduced through nucleophilic substitution, usually involving acetyl chloride and 4-methoxyaniline under controlled conditions.
Industrial Production Methods
Industrial-scale production may leverage continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are crucial for large-scale synthesis to minimize impurities and maximize output.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various reactions including:
Oxidation: : The quinoline core can be oxidized using strong oxidizing agents.
Reduction: : The benzoyl and nitro groups can be reduced under specific conditions.
Substitution: : Halogenated sites on the quinoline ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, catalytic hydrogenation.
Nucleophiles for substitution: : Amines, alkoxides.
Major Products
The reactions lead to diverse derivatives, depending on the substituents introduced. Common products include various N-aryl and O-alkyl derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, the compound serves as a versatile intermediate for the synthesis of complex molecules.
Biology
In biological research, it is studied for its interactions with biomolecules, such as proteins and DNA.
Medicine
Medically, it is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent, owing to its ability to interfere with specific biological pathways.
Industry
In industry, it finds use in the development of novel materials and catalysts for various chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological responses. The precise mechanism involves binding to active sites, altering the function or signaling pathways within the cells.
Comparison with Similar Compounds
Unique Characteristics
Compared to similar compounds, 2-(3-benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide stands out due to its specific substituent pattern, which imparts distinct chemical and biological properties.
List of Similar Compounds
2-(3-Benzoyl-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide
2-(3-Benzoyl-6-chloro-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
2-(3-Benzoyl-6-chloroquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide
The unique combination of benzoyl, chloro, and methoxyphenyl groups in this compound differentiates it from its analogs, potentially leading to varied biological and chemical behaviors.
Properties
IUPAC Name |
2-(3-benzoyl-6-chloro-4-oxoquinolin-1-yl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O4/c1-32-19-10-8-18(9-11-19)27-23(29)15-28-14-21(24(30)16-5-3-2-4-6-16)25(31)20-13-17(26)7-12-22(20)28/h2-14H,15H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZVRFYNEOZFLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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